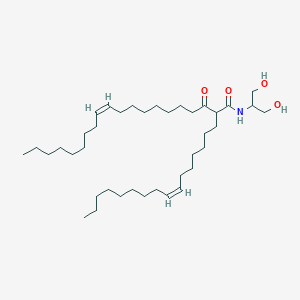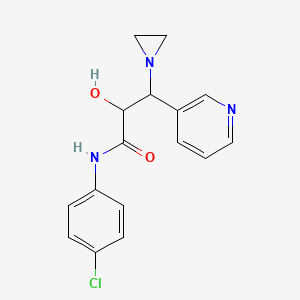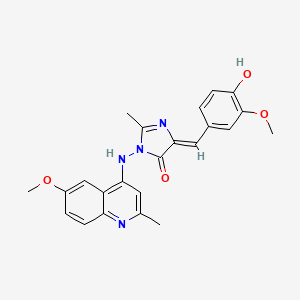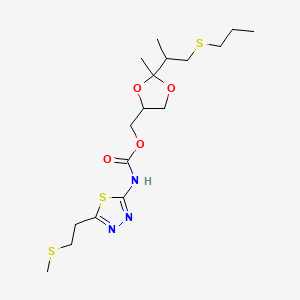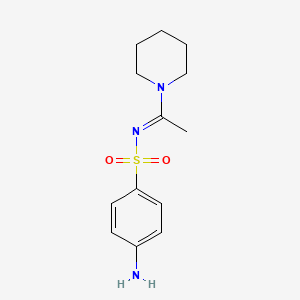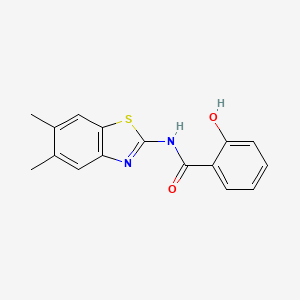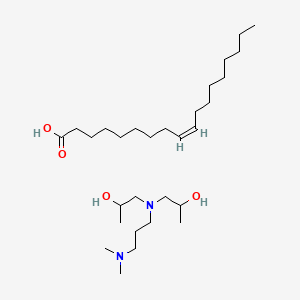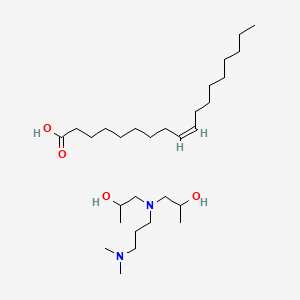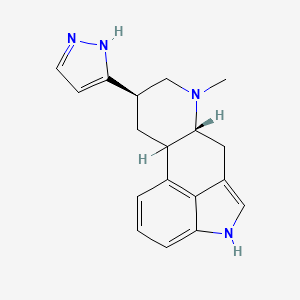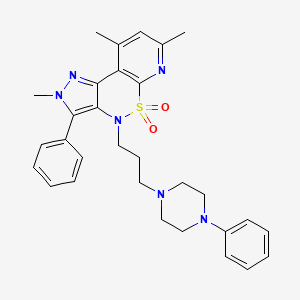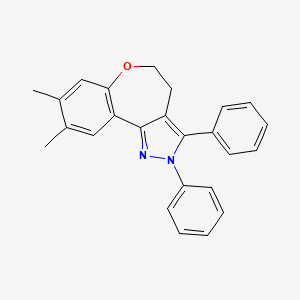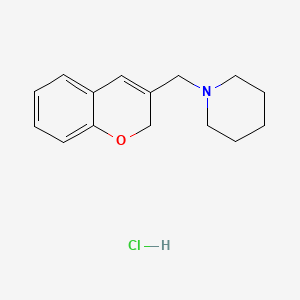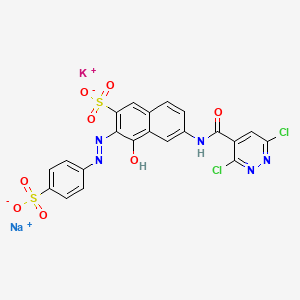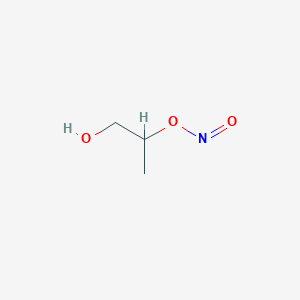
2-Hydroxy-1-methylethyl nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-1-methylethyl nitrite is an organic compound that belongs to the class of nitrites. It is known for its potential applications in various fields, including medicine and industrial chemistry. This compound is particularly interesting due to its ability to act as a nitric oxide donor, which has significant implications in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-methylethyl nitrite typically involves the reaction of 2-hydroxy-1-methylethanol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrite compound. The general reaction can be represented as follows:
2-Hydroxy-1-methylethanol+Nitrous Acid→2-Hydroxy-1-methylethyl nitrite+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process typically requires precise control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-1-methylethyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like cyanide ions or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Alcohols or amines.
Substitution: Various substituted nitrite derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitro compounds.
Biology: It acts as a nitric oxide donor, which is crucial in various physiological processes, including vasodilation and neurotransmission.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The primary mechanism by which 2-Hydroxy-1-methylethyl nitrite exerts its effects is through the release of nitric oxide. Nitric oxide is a potent vasodilator that relaxes smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure. The molecular targets include guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation .
Comparación Con Compuestos Similares
- 2-Hydroxypropyl nitrite
- Amyl nitrite
- Isosorbide dinitrate
Comparison: 2-Hydroxy-1-methylethyl nitrite is unique due to its specific molecular structure, which allows for selective vasodilation with minimal side effects. Compared to other nitrites like amyl nitrite, it has a more controlled release of nitric oxide, making it potentially safer for therapeutic use .
Propiedades
Número CAS |
950478-73-6 |
|---|---|
Fórmula molecular |
C3H7NO3 |
Peso molecular |
105.09 g/mol |
Nombre IUPAC |
1-hydroxypropan-2-yl nitrite |
InChI |
InChI=1S/C3H7NO3/c1-3(2-5)7-4-6/h3,5H,2H2,1H3 |
Clave InChI |
ZXZWGJHOJDQRLA-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)ON=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



